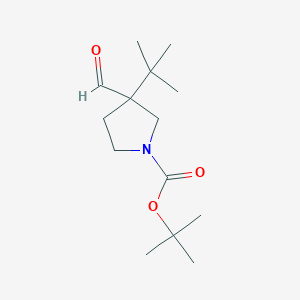

Tert-butyl 3-tert-butyl-3-formylpyrrolidine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Tert-butyl 3-tert-butyl-3-formylpyrrolidine-1-carboxylate is a chemical compound with the CAS Number: 2260937-45-7 . It has a molecular weight of 255.36 . It is available in powder form .

Molecular Structure Analysis

The IUPAC name of this compound is tert-butyl 3-(tert-butyl)-3-formylpyrrolidine-1-carboxylate . The InChI code is 1S/C10H17NO3/c1-10(2,3)14-9(13)11-5-4-8(6-11)7-12/h7-8H,4-6H2,1-3H3 .Physical And Chemical Properties Analysis

The molecular weight of Tert-butyl 3-tert-butyl-3-formylpyrrolidine-1-carboxylate is 255.36 . It is a powder that is stored at a temperature of 4°C .Scientific Research Applications

Synthesis and Industrial Applications

- Economical Synthesis for Pharmaceutical Use : Han et al. (2018) demonstrated an economical synthesis of tert-butyl (S)-3-aminopyrrolidine-1-carboxylate from L-aspartic acid, useful in manufacturing pharmaceutically active substances. This process is characterized by its mild reaction conditions and easy work-up, making it suitable for industrial preparation (Han et al., 2018).

Chemical Synthesis and Reactions

- Synthesis of Chiral Auxiliaries and Amino Acid Derivatives : Studer, Hintermann, and Seebach (1995) synthesized both enantiomers of tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate. These compounds were used as chiral auxiliaries in dipeptide synthesis, showcasing their versatility in organic synthesis (Studer et al., 1995).

- Application in Stereoselective Hydroformylation : Kollár and Sándor (1993) explored the hydroformylation of a (2R)-2-tert-butyl-Δ4-1,3-oxazoline derivative, yielding important intermediates for the synthesis of homochiral amino acid derivatives, demonstrating the compound's role in complex chemical processes (Kollár & Sándor, 1993).

Medicinal Chemistry and Drug Synthesis

- Synthesis of Anticancer Drug Intermediates : Zhang et al. (2018) established a method for synthesizing tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, a key intermediate in small molecule anticancer drugs. This demonstrates the compound's significance in developing new therapeutics (Zhang et al., 2018).

Novel Compounds and Methods

- Oxazolidine Synthesis : Khadse and Chaudhari (2015) reported the synthesis of (S)-tert-butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate from L-Serine, highlighting the role of this compound in creating medicinally significant candidates (Khadse & Chaudhari, 2015).

Photoreactions and Oxidative Processes

- Dye-Sensitized Photooxidation : Wasserman et al. (1996) studied the dye-sensitized photooxidation of tert-butyl 3-methoxypyrrole-2-carboxylate, which yielded bipyrrolic oxidative coupling products. This research contributes to our understanding of the photoreactions involving such compounds (Wasserman et al., 1996).

Safety and Hazards

The compound has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name |

tert-butyl 3-tert-butyl-3-formylpyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25NO3/c1-12(2,3)14(10-16)7-8-15(9-14)11(17)18-13(4,5)6/h10H,7-9H2,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZWMLQLGZATLRE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1(CCN(C1)C(=O)OC(C)(C)C)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 3-tert-butyl-3-formylpyrrolidine-1-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoate](/img/structure/B2437231.png)

![2-[2-(4-methylpiperazino)ethyl]-7-nitro-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B2437236.png)

![Tert-butyl N-[(1-methyl-2-oxocyclopentyl)methyl]carbamate](/img/structure/B2437237.png)

![3-benzyl-8-(3-methoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2437247.png)